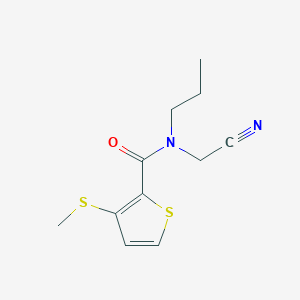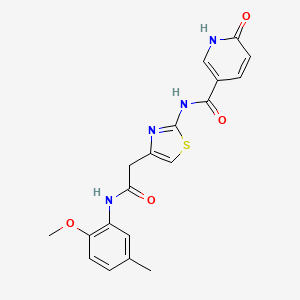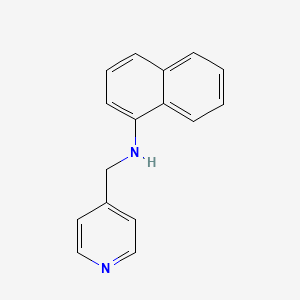![molecular formula C18H15N3O2S B2376871 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol CAS No. 385424-29-3](/img/structure/B2376871.png)
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol” is a complex organic molecule that contains a benzothiazole ring and a pyrazole ring. Benzothiazole derivatives are known for their wide range of biological activities . Pyrazole derivatives also exhibit various biological activities and are used in medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole and pyrazole rings in separate steps, followed by their connection via a suitable linker. The exact synthetic route would depend on the specific substituents and their positions on the rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and pyrazole rings, along with the various substituents. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzothiazole and pyrazole rings, as well as the various substituents. For example, benzothiazole derivatives are known to undergo a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would need to be determined experimentally. These properties would be influenced by factors such as the presence of the benzothiazole and pyrazole rings, as well as the various substituents .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.
Analgesic Activity
Compounds related to the thiazole ring have been used as analgesics . They can help to relieve pain without causing loss of consciousness.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory properties . They can reduce inflammation, which is a response of body tissues to injury or irritation.
Antimicrobial Activity
Thiazole compounds have been used as antimicrobial agents . They can kill or inhibit the growth of microorganisms, which can cause diseases.
Antifungal Activity
Thiazole derivatives have demonstrated antifungal properties . They can prevent the growth of fungi, which can cause infections.
Antiviral Activity
Compounds related to the thiazole ring have been used as antiviral agents . They can inhibit the growth of viruses, which can cause various diseases.
Diuretic Activity
Thiazole derivatives have shown diuretic properties . They can increase the amount of urine produced by the body, which can help to remove excess water and salt.
Anticonvulsant Activity
Thiazole compounds have been used as anticonvulsants . They can prevent or reduce the severity of epileptic fits or other convulsions.
Mécanisme D'action
Target of Action
Compounds with a thiazole ring have been found to interact with a variety of biological targets, including antimicrobial, antiretroviral, antifungal, anticancer, and antidiabetic targets .
Mode of Action
Thiazole derivatives have been reported to induce changes in cell function through various mechanisms, such as inducing s phase arrest, up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspase-3 .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, which suggests they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to induce cell apoptosis, suggesting a potential cytotoxic effect .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the activity of many compounds .
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by benzothiazole and pyrazole derivatives, this compound could potentially be explored for various applications in medicinal chemistry. Future research could involve the synthesis of a variety of derivatives, followed by biological testing to identify compounds with promising activity .
Propriétés
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-9-13(22)8-7-11(17(9)23)16-15(10(2)20-21-16)18-19-12-5-3-4-6-14(12)24-18/h3-8,22-23H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNNTQWGVTYNTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2376789.png)


![Methyl 2-({6-[(4-methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}sulfanyl)benzenecarboxylate](/img/structure/B2376794.png)
![N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2376795.png)


![1-(2,6-Difluorophenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2376800.png)
![(E)-N-[2-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2376801.png)
![2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2376803.png)
![3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile](/img/structure/B2376805.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376806.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2376810.png)